molecular formula C17H19BrN4O B2584762 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine CAS No. 2380143-25-7

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine

Cat. No. B2584762
CAS RN: 2380143-25-7
M. Wt: 375.27
InChI Key: JOEXLRMRWXOGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine, also known as BPR1K653, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that targets specific biochemical and physiological pathways in cells. In

Mechanism Of Action

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been found to target specific biochemical and physiological pathways in cells, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in cell growth, proliferation, and survival, and are often dysregulated in cancer cells. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine inhibits the activity of these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying specific pathways and targets. However, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine, including the development of more stable and soluble analogs, the investigation of its potential as a combination therapy with other cancer treatments, and the exploration of its potential for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine and its potential for clinical use.
Conclusion
In conclusion, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that targets specific biochemical and physiological pathways in cells. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a valuable tool for the study of specific pathways and targets, and has the potential to be developed into a clinical treatment for cancer and other diseases.

Synthesis Methods

The synthesis of 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been achieved using several methods, including a one-pot reaction and a Suzuki-Miyaura coupling reaction. The one-pot reaction involves the condensation of 3-bromopyridine-4-carboxaldehyde, 1-pyrrolidinecarboxylic acid, and 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde in the presence of a base and a catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of 3-bromopyridine-4-boronic acid with 2-cyclopropyl-6-methylpyrimidine-4-carbaldehyde in the presence of a palladium catalyst and a base.

Scientific Research Applications

4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has been studied extensively in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has also been studied in the context of other diseases, such as Alzheimer's disease and Parkinson's disease, where it has shown promising results in preclinical studies.

properties

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-11-8-16(21-17(20-11)12-2-3-12)22-7-5-13(10-22)23-15-4-6-19-9-14(15)18/h4,6,8-9,12-13H,2-3,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEXLRMRWXOGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)OC4=C(C=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-cyclopropyl-6-methylpyrimidine

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